4-methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole
Description
4-Methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 4 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 4-methylpyrimidin-2-yl group. This structure combines aromatic, heterocyclic, and amine-based pharmacophores, which are common in bioactive molecules targeting neurological, antimicrobial, and anticancer pathways .
The compound’s synthesis typically involves nucleophilic substitution reactions between 2-chloro-1,3-benzothiazole derivatives and substituted piperazines. For example, analogous compounds like 2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl) derivatives are synthesized via base-assisted acylation or coupling reactions in solvents such as dichloromethane or DMF .
Properties
IUPAC Name |
4-methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S/c1-12-4-3-5-14-15(12)20-17(23-14)22-10-8-21(9-11-22)16-18-7-6-13(2)19-16/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMVQYCDCLJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole-Piperazine Core
The foundational step involves constructing the 2-(piperazin-1-yl)-1,3-benzothiazole scaffold. 2-Chlorobenzothiazole undergoes nucleophilic aromatic substitution with piperazine in a 2-propanol/water mixture (4:1 v/v) under reflux for 24 hours, using sodium bicarbonate (NaHCO₃) as a base. This method yields the intermediate 2-(piperazin-1-yl)-1,3-benzothiazole with high regioselectivity. Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | 2-Propanol/water (4:1) |
| Base | NaHCO₃ (1.2 equiv) |
| Temperature | Reflux (82–85°C) |
| Reaction Time | 24 hours |
| Purification | Column chromatography |
The absence of NH proton signals in ¹H-NMR at δ 1.5–2.5 ppm confirms complete substitution.
Introduction of the 4-Methylpyrimidin-2-yl Group
The secondary amine of the piperazine ring is functionalized via a second nucleophilic substitution. 2-Chloro-4-methylpyrimidine reacts with the benzothiazole-piperazine intermediate in dimethylformamide (DMF) at 120°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. This step achieves 70–85% yield after recrystallization from ethanol.
Critical Considerations :
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Excess K₂CO₃ (2.0 equiv) ensures deprotonation of the piperazine nitrogen.
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DMF’s high polarity facilitates the dissolution of aromatic substrates.
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Post-reaction, quenching with ice water precipitates the crude product, which is filtered and purified.
Multi-Step Condensation Strategies
Sequential Alkylation and Cyclocondensation
An alternative route involves pre-functionalizing piperazine before coupling to the benzothiazole core. 4-Methylpyrimidin-2-amine is alkylated with 1,2-dibromoethane in acetonitrile under reflux, forming 1-(2-bromoethyl)-4-(4-methylpyrimidin-2-yl)piperazine . This intermediate then reacts with 2-mercaptobenzothiazole in the presence of triethylamine (Et₃N), yielding the target compound via thioether formation.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 1,2-Dibromoethane, CH₃CN, reflux | 65% |
| Cyclocondensation | 2-Mercaptobenzothiazole, Et₃N, 80°C | 58% |
¹³C-NMR analysis verifies the thioether linkage through signals at δ 115–125 ppm (aromatic carbons) and δ 45–50 ppm (piperazine methylene groups).
Catalytic Coupling Techniques
Palladium-Mediated Buchwald-Hartwig Amination
For higher yields, palladium catalysts enable coupling of 2-bromo-4-methyl-1,3-benzothiazole with 1-(4-methylpyrimidin-2-yl)piperazine . Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands in toluene at 110°C achieves 90% conversion.
Optimized Protocol :
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Catalyst: Pd₂(dba)₃ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (2.5 equiv)
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Solvent: Toluene
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Temperature: 110°C
This method minimizes side products like debrominated benzothiazole, which are common in uncatalyzed reactions.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via:
Spectroscopic Validation
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¹H-NMR : Key signals include δ 8.2–8.5 ppm (pyrimidine H-5,6), δ 6.9–7.4 ppm (benzothiazole aromatic protons), and δ 2.4–3.8 ppm (piperazine and methyl groups).
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LC-MS : Molecular ion peaks at m/z 341.4 [M+H]⁺ confirm the target structure.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | ≥95 | High | Industrial |
| Condensation | 58–65 | 90 | Moderate | Lab-scale |
| Catalytic Coupling | 90 | ≥98 | Low | Pilot-scale |
Catalytic coupling offers superior yield and purity but requires expensive palladium reagents. Nucleophilic substitution remains the most cost-effective for large-scale synthesis.
Challenges and Optimization Opportunities
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Byproduct Formation : Competing N-alkylation of piperazine can occur if stoichiometry is unbalanced. Using 1.1 equiv of 2-chloro-4-methylpyrimidine mitigates this.
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Solvent Selection : Replacing DMF with dimethylacetamide (DMAc) reduces reaction time by 30% without compromising yield.
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Catalyst Recovery : Immobilizing Pd catalysts on magnetic nanoparticles improves recyclability, lowering costs .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
MBP has been investigated for its anticancer properties. Studies have shown that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to MBP inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Neuropharmacology
The piperazine moiety in MBP is known for its activity on central nervous system receptors. Research indicates that MBP and its analogs may act as serotonin receptor modulators, potentially offering therapeutic benefits for mood disorders and anxiety .
Antimicrobial Properties
Recent investigations have revealed that MBP exhibits antimicrobial activity against a range of pathogens. For example, a study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Agricultural Applications
Herbicidal Activity
MBP has been identified as a potent herbicide. X-ray crystallographic studies showed that the compound interacts with specific plant enzymes, inhibiting their activity and leading to plant death. This makes MBP a candidate for developing environmentally friendly herbicides that target specific weeds without affecting crops .
Materials Science
Polymer Chemistry
MBP can be used as a building block in the synthesis of novel polymers. Its unique chemical structure allows it to impart specific properties to polymers, such as increased thermal stability and enhanced mechanical strength. Research has shown that incorporating MBP into polymer matrices can improve their performance in applications ranging from coatings to structural materials .
Data Summary Table
Case Studies
Case Study 1: Anticancer Effects
A recent study published in a peer-reviewed journal explored the anticancer effects of MBP derivatives on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of traditional chemotherapeutics.
Case Study 2: Herbicide Development
In another study focused on agricultural applications, researchers tested MBP's herbicidal properties on various weed species. The compound showed a remarkable ability to inhibit growth at low concentrations, suggesting its potential as an effective herbicide with minimal environmental impact.
Mechanism of Action
The mechanism of action of 4-methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural analogs and their substituents:
Key Observations :
- Electron-Withdrawing vs.
- Linker Flexibility : The direct piperazine-benzothiazole linkage (target compound) may improve rigidity and metabolic stability compared to acetamide-linked analogs like BZ-IV, which could exhibit higher conformational flexibility .
Comparison with Target Compound :
- Antifungal Potential: While the target compound lacks direct antifungal data, analogs like BZ2 and BZ5 (MIC = 15.62 µg/mL) demonstrate that benzothiazole-piperazine hybrids with cyclic amines exhibit strong activity against C. albicans .
- Anticancer Activity : Piperazine-linked benzothiazoles (e.g., BZ-IV) show promise in anticancer screening, suggesting the target compound’s pyrimidinyl group may enhance selectivity for kinase targets .
Physicochemical Properties
Key Insights :
Biological Activity
The compound 4-methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a benzothiazole moiety linked to a piperazine ring and a pyrimidine derivative. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
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Anticancer Activity :
- Several derivatives of benzothiazole have shown promising anticancer properties. The compound's structure suggests it may inhibit key signaling pathways involved in cancer cell proliferation.
- A study indicated that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that our compound could have comparable efficacy .
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Antimicrobial Properties :
- Compounds containing thiazole and piperazine have demonstrated moderate to good antibacterial activity. The presence of the benzothiazole core is critical for this activity, as it has been linked to inhibition of bacterial growth .
- In vitro tests have shown that derivatives can inhibit Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.
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Kinase Inhibition :
- The compound's ability to act as a kinase inhibitor has been explored, particularly against targets involved in cancer and other diseases. Kinases are crucial for various cellular processes, including metabolism, cell division, and apoptosis.
- Specific studies have identified related compounds that inhibit kinases such as PfGSK3 and PfPK6, which are implicated in malaria pathogenesis . Although direct data on our compound is limited, its structural similarity suggests potential kinase inhibitory effects.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Enzymes : The compound likely interacts with specific enzymes or receptors due to its structural features. For instance, the piperazine ring can facilitate binding to protein targets through hydrogen bonding and hydrophobic interactions.
- Signal Transduction Pathways : By inhibiting kinases or other signaling molecules, the compound may disrupt pathways critical for tumor growth or bacterial survival.
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to this compound:
Q & A
Q. What synthetic strategies are optimal for preparing 4-methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling a benzothiazole core with a substituted piperazine moiety. Key steps include:
- Nucleophilic substitution : Reacting 2-chloro-4-methyl-1,3-benzothiazole with 4-(4-methylpyrimidin-2-yl)piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, using a base like K₂CO₃ to deprotonate the piperazine .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in heterocyclic systems .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol improves purity. Yields range from 50–70%, with HPLC purity >95% .
Q. How can researchers confirm the structural integrity and purity of the compound?
Methodological Answer:
- Spectroscopic characterization :
- 1H/13C-NMR : Verify proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in benzothiazole at δ 7.2–8.1 ppm) and carbon assignments .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 366.1422) with <2 ppm error .
- Elemental analysis : Compare theoretical vs. experimental C/H/N percentages (e.g., C: 62.8%, H: 6.05%, N: 19.1%) to validate purity .
- Thermal analysis : DSC/TGA to assess melting point (~180–185°C) and thermal stability .
Advanced Research Questions
Q. What computational approaches are effective for predicting binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into target active sites (e.g., kinase domains). Key parameters:
- Grid box size : 25 ų centered on the ATP-binding pocket.
- Scoring functions : Glide SP/XP or MM-GBSA for binding affinity estimation .
- MD simulations : Run 100-ns simulations in Desmond to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1, hydrophobic contacts with benzothiazole) .
Q. How can structural modifications enhance the compound’s pharmacological profile?
Methodological Answer:
- SAR studies :
- Piperazine substitution : Replace 4-methylpyrimidin-2-yl with bulkier groups (e.g., 4-chlorophenyl) to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Benzothiazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to improve metabolic stability .
- Bivalent ligands : Link two benzothiazole-piperazine units via alkyl spacers (e.g., propyl or pentyl) to target dimeric receptors, enhancing potency (IC50 reduction from μM to nM) .
Q. How should researchers resolve contradictions in spectral data or biological activity across studies?
Methodological Answer:
- Data validation :
- Reproduce synthesis : Ensure identical reaction conditions (solvent, temperature, catalyst) to rule out protocol variability .
- Counter-screening : Test the compound in orthogonal assays (e.g., FRET vs. radiometric kinase assays) to confirm activity .
- Byproduct analysis : Use LC-MS to detect impurities (e.g., unreacted starting materials or hydrolysis products) that may skew bioactivity results .
Q. What experimental designs are optimal for evaluating the compound’s mechanism of action in cellular models?
Methodological Answer:
- Kinase profiling : Screen against a panel of 50+ kinases at 1 μM to identify off-target effects .
- CRISPR/Cas9 knockout : Validate target engagement by comparing IC50 in wild-type vs. gene-edited cell lines .
- Transcriptomics : Perform RNA-seq on treated cells to map downstream pathways (e.g., apoptosis or autophagy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
